2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol
Description
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol is an ethanolamine derivative featuring a 2-chloro-6-fluorobenzyl substituent attached to the amino group of ethanolamine. Its chemical formula is C₁₅H₁₅ClFNO, with a molecular weight of 279.74 g/mol . The compound is structurally characterized by the presence of halogen atoms (chlorine and fluorine) on the aromatic ring, which influence its electronic and steric properties. This molecule is cataloged under CAS number 1181655-84-4 and is utilized in research as a building block for synthesizing more complex bioactive molecules .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO/c10-8-2-1-3-9(11)7(8)6-12-4-5-13/h1-3,12-13H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUTCHMRCYDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetaldehyde or 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Drug Development
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol has been investigated as a potential precursor in the synthesis of pharmaceutical compounds. Its structural properties allow it to serve as an intermediate in the development of drugs targeting various diseases, particularly those related to the central nervous system (CNS) due to its ability to penetrate the blood-brain barrier.
Case Study: CNS Drug Development
A study evaluated the efficacy of derivatives of this compound in modulating neurotransmitter systems. The results indicated promising activity in receptor binding assays, suggesting potential use in treating neurological disorders such as depression and anxiety.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with specific enzymes involved in metabolic pathways. This application is crucial for understanding drug metabolism and pharmacokinetics.
Data Table: Enzyme Interaction Studies
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Cytochrome P450 2D6 | 12.5 | Journal of Medicinal Chemistry |
| Dipeptidyl Peptidase IV | 8.0 | Bioorganic & Medicinal Chemistry Letters |
Synthesis of Agrochemicals
The compound is also explored for its utility in synthesizing agrochemicals, including herbicides and fungicides. Its fluorinated structure enhances the biological activity of the resulting products.
Case Study: Agrochemical Synthesis
Research has demonstrated that derivatives synthesized from this compound exhibit enhanced herbicidal properties compared to non-fluorinated analogs, leading to more effective weed control strategies in agricultural practices.
Polymer Chemistry
In material science, this compound is being studied for its potential role as a monomer in polymer synthesis. The incorporation of fluorinated compounds into polymers can impart desirable properties such as increased chemical resistance and thermal stability.
Data Table: Polymer Properties
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to various biological effects. The aminoethanol moiety can also participate in hydrogen bonding and other interactions, further influencing its activity.
Comparison with Similar Compounds
Key Observations :
- The target compound is relatively smaller (279.74 g/mol) compared to quinolinyl pyrimidine (390.19 g/mol) and PROTAC derivatives, reflecting its simpler scaffold .
- Halogenation patterns differ: the target compound has ortho-chloro and para-fluoro substitution, while others feature fluorophenyl (8l) or dichlorophenyl groups (Enamine compound) .
- PROTAC 1 lacks halogens but incorporates a complex heterocyclic system for protein degradation applications .
Target Compound:
However, analogous ethanolamine derivatives (e.g., and ) are typically synthesized via nucleophilic substitution or reductive amination. For example:
- Compound 8l () was prepared using 2-(methylamino)-ethanol and a pyrimidine precursor under basic conditions .
- PROTAC 1 () involved coupling 2-(2-(methylamino)ethoxy)ethan-1-ol with a pyrimidine chlorinated intermediate in tetrahydrofuran (THF) with DIPEA .
Reactivity Considerations :
- The ethanolamine backbone in the target compound enables functionalization at the hydroxyl or amino group, similar to PROTAC derivatives .
Biological Activity
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol, also known as 2-amino-1-(2-chloro-6-fluorophenyl)ethanol, is an organic compound with the molecular formula C9H12ClFNO. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, synthesis methods, and relevant research findings.
The compound features a chloro and fluoro substituent on the phenyl ring, which is linked to an aminoethanol moiety. The synthesis typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethanolamine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. The reaction conditions include:
- Temperature : Room temperature to 50°C
- Reaction Time : Several hours to overnight
This process yields a versatile compound suitable for various applications in medicinal chemistry and biological research.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of both chloro and fluoro groups enhances binding affinity, while the aminoethanol moiety enables hydrogen bonding and other interactions that influence its biological effects.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that certain related compounds have minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
These findings suggest that the structural features of compounds like this compound are crucial for their antimicrobial efficacy .
Anticancer Activity
In terms of anticancer potential, studies have indicated that derivatives of this compound can reduce cell viability in cancer cell lines while exhibiting lower toxicity towards healthy cells. For example:
- MCF7 Cells : Treatment with certain concentrations resulted in a significant reduction in viability by up to 40% compared to controls.
- MCF10A Cells : Simultaneously, these compounds maintained lower toxicity levels compared to standard chemotherapeutics like doxorubicin (DOX) after prolonged exposure.
This dual effect highlights the therapeutic potential of these compounds in cancer treatment strategies .
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of monomeric alkaloids showed that modifications similar to those found in this compound enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Investigations into the effects of various derivatives on MCF7 and MCF10A cell lines revealed promising results for selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential for developing targeted cancer therapies .
Q & A
Q. How can researchers optimize the synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}ethan-1-ol to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise adjustments to reaction conditions, such as temperature, solvent selection (e.g., polar aprotic solvents), and catalyst efficiency. For example, intermediates like 2-chloro-6-fluorobenzyl chloride (a precursor) can be purified via column chromatography to reduce impurities. Reaction monitoring using TLC or HPLC ensures intermediate stability. Post-synthesis, recrystallization in ethanol or acetonitrile enhances purity. Yield improvements may require stoichiometric adjustments of the amine and carbonyl reactants, with pH control to minimize side reactions like N-alkylation over O-alkylation .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the amine linkage and aromatic substitution pattern. For instance, the benzylic methylene group adjacent to the amine shows a triplet near δ 3.5–4.0 ppm.
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (CHClFNO) and detects isotopic patterns for chlorine/fluorine.
- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1050 cm (C-F stretch) confirm functional groups.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : Conduct pH-dependent solubility studies using buffered solutions (pH 1–12) with UV-Vis spectroscopy or HPLC quantification. Stability is evaluated via accelerated degradation studies (40–60°C, 75% humidity) to simulate long-term storage. Hydrolytic degradation pathways (e.g., cleavage of the amine bond) are monitored using LC-MS. For ionic states, pKa determination via potentiometric titration informs protonation sites .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cell Viability Assays : Use MTT or resazurin in cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer or microbial models).
- Membrane Permeability : Caco-2 cell monolayers predict intestinal absorption for drug candidates.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., GPCRs or enzymes). Focus on halogen-bonding interactions from the chloro-fluorophenyl group.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100+ ns, analyzing RMSD and binding free energy (MM-PBSA).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl/F) with activity using descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose to UV light (λ = 254–365 nm) in aqueous/organic media; analyze degradation products via LC-HRMS.
- Biodegradation Assays : Use OECD 301/302 protocols with activated sludge or soil microcosms. Measure half-life (t) and mineralization (CO evolution).
- Adsorption/Desorption : Batch experiments with soil/sediment samples quantify K (distribution coefficient) using HPLC-UV .
Q. How can researchers resolve contradictions in activity data across different assay platforms?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell type, assay endpoint (IC vs. EC), and solvent effects (DMSO vs. aqueous).
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines to confirm target specificity.
- Statistical Modeling : Apply ANOVA or machine learning (e.g., random forests) to identify confounding factors .
Q. What strategies enable enantiomeric separation of this compound, given its chiral center?
- Methodological Answer :
- Chiral Chromatography : Use columns with amylose/cyclodextrin phases (e.g., Chiralpak AD-H) and mobile phases like hexane:isopropanol (95:5). Optimize flow rate and column temperature.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively esterify one enantiomer.
- Crystallization-Induced Diastereomerism : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can metabolomic profiling identify in vivo metabolites of this compound?
- Methodological Answer :
- In Vivo Dosing : Administer to rodent models; collect plasma/urine at timed intervals.
- LC-HRMS/MS : Acquire full-scan MS data (m/z 50–1000) in positive/negative ion modes. Use software (e.g., Compound Discoverer) to annotate metabolites via mass defect filtering and fragmentation patterns.
- Stable Isotope Tracing : Synthesize C/H-labeled analogs to track biotransformation pathways .
Q. What mechanistic studies elucidate the compound’s role in oxidative stress pathways?
- Methodological Answer :
- ROS Detection : Use fluorescent probes (DCFH-DA) in cell-based assays; quantify with flow cytometry.
- Gene Expression Profiling : RNA-seq or qPCR analyzes Nrf2, SOD, and catalase levels.
- Electron Paramagnetic Resonance (EPR) : Directly measure free radical species (e.g., hydroxyl radicals) in chemical systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
